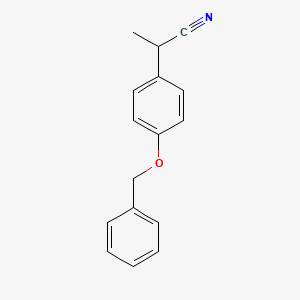

2-(4-(Benzyloxy)phenyl)propanenitrile

Descripción general

Descripción

Synthesis Analysis

Paper discusses the synthesis of N-benzylidene benzylamine (BBA) through the homogeneous transfer hydrogenation of benzonitrile using 2-propanol or 1,4-butanediol as the hydrogen source. This process involves a nickel-catalyzed reaction under mild conditions, which could potentially be adapted for the synthesis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of "2-(4-(Benzyloxy)phenyl)propanenitrile" is not directly analyzed in the papers, paper provides an example of molecular structure analysis through the characterization of heterocyclic spiro compounds. This paper discusses the structure determination of a compound obtained from the photolysis of an azirine in the presence of carbon disulfide, which could inform the structural analysis of "2-(4-(Benzyloxy)phenyl)propanenitrile" by analogy.

Chemical Reactions Analysis

Paper describes the generation and reactivity of a phenylnitrenium ion from a model metabolite of a benzothiazole derivative. The study provides insights into the reactivity of such ions, which could be relevant to the chemical reactions involving the benzyloxy group in "2-(4-(Benzyloxy)phenyl)propanenitrile." The paper also discusses the trapping of reactive intermediates and the formation of adducts, which could be relevant for understanding the reactivity of the nitrile group in the compound of interest.

Physical and Chemical Properties Analysis

Paper outlines methods for the determination of benzonitrile derivatives in a drug substance using gas chromatography. This paper could inform the analysis of the physical and chemical properties of "2-(4-(Benzyloxy)phenyl)propanenitrile," such as its chromatographic behavior and detection limits. The methods described could potentially be adapted for the analysis of the compound .

Aplicaciones Científicas De Investigación

Nickel(II) Complex Formation

A study by (Kitos et al., 2016) described a novel reaction of 2-benzoylpyridine leading to a square planar Ni(II) complex, demonstrating potential applications in coordination chemistry.

Crystal Structure Analysis

Research by (Sharma et al., 2014) focused on the crystal structure of compounds related to 2-(4-(Benzyloxy)phenyl)propanenitrile, providing insights into their molecular arrangement and potential in crystallography.

Copper Pollutant Elimination

(Ge et al., 2020) discovered that introducing benzyloxy into the molecule enhances its activity in copper pollutant elimination, indicating applications in environmental chemistry and pharmaceutical manufacturing.

Azo Polymers

The study by (Meng et al., 1996) on azo polymers, involving similar compounds, revealed their potential in reversible optical storage, highlighting applications in material science.

Antibacterial Activity

(Hawaiz & Samad, 2012) synthesized derivatives of 2-(4-(Benzyloxy)phenyl)propanenitrile with significant antibacterial activity, suggesting its use in the development of new antibacterial agents.

Mecanismo De Acción

Mode of Action

It’s known that many similar compounds work by binding to their target proteins or enzymes, thereby modulating their activity .

Biochemical Pathways

It’s common for such compounds to influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The effects of similar compounds can range from changes in cellular signaling to alterations in gene expression .

Action Environment

The action, efficacy, and stability of 2-(4-(Benzyloxy)phenyl)propanenitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

Propiedades

IUPAC Name |

2-(4-phenylmethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGDCSYLYCAHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)phenyl)propanenitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

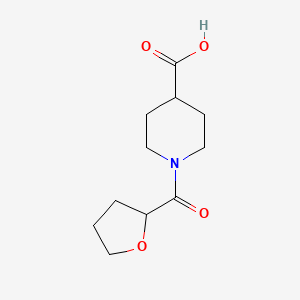

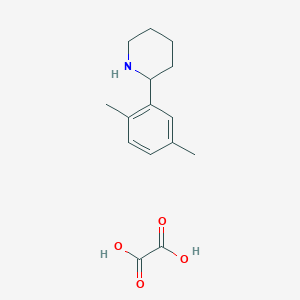

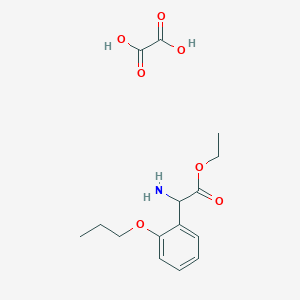

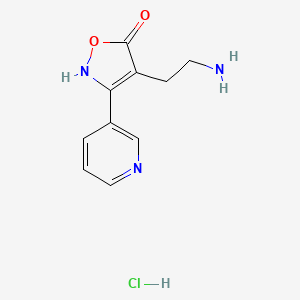

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

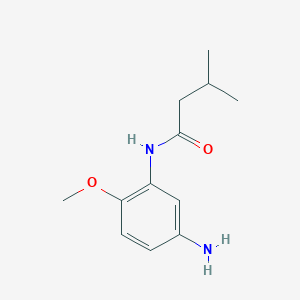

![N-[3-(aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B1283902.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)